
5-(6)-Carboxyfluorescein diacetate
Vue d'ensemble
Description
5-(6)-Carboxyfluorescein diacetate is a fluorescent dye widely used in various scientific fields. It is a derivative of fluorescein, a compound known for its bright green fluorescence when exposed to light in the blue to ultraviolet range. This compound is particularly valuable in biological and medical research due to its ability to permeate cell membranes and subsequently be hydrolyzed by intracellular esterases to yield a fluorescent product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6)-Carboxyfluorescein diacetate typically involves the esterification of 5-(6)-carboxyfluorescein with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product purification is common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(6)-Carboxyfluorescein diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds in the compound are hydrolyzed by esterases, resulting in the release of 5-(6)-carboxyfluorescein.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in typical applications.
Substitution: The carboxyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with the presence of esterases or under acidic or basic conditions.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide or reducing agents like sodium borohydride.
Substitution: Reagents such as amines or alcohols can be used under appropriate conditions to modify the carboxyl group.
Major Products Formed
The primary product of hydrolysis is 5-(6)-carboxyfluorescein, which exhibits strong fluorescence. Other reactions may yield various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-(6)-Carboxyfluorescein diacetate is extensively used in scientific research, including:
Biology: Used as a tracer dye to study cell membrane permeability, intracellular pH, and cell viability.
Medicine: Employed in diagnostic assays to detect cellular activity and in imaging techniques to visualize cellular processes.
Chemistry: Utilized in fluorescence spectroscopy and microscopy to study molecular interactions and dynamics.
Industry: Applied in the development of biosensors and diagnostic kits due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of 5-(6)-Carboxyfluorescein diacetate involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups, converting it into the fluorescent 5-(6)-carboxyfluorescein. This hydrolysis reaction is crucial for its function as a fluorescent marker, as the non-fluorescent diacetate form becomes highly fluorescent upon conversion.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluorescein diacetate: Similar in structure but lacks the carboxyl group, resulting in different cellular uptake and retention properties.
Calcein acetoxymethyl ester: Another fluorescent dye used for similar applications but with different spectral properties and cellular behavior.
Rhodamine derivatives: These compounds also exhibit fluorescence but have different excitation and emission wavelengths, making them suitable for multiplexing in imaging applications.
Uniqueness
5-(6)-Carboxyfluorescein diacetate is unique due to its ability to be hydrolyzed into a highly fluorescent product within cells, making it an excellent tool for studying cellular processes. Its carboxyl group enhances its solubility and cellular retention compared to other fluorescein derivatives.
Propriétés
IUPAC Name |
3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H16O9/c1-12(26)31-15-4-7-19-21(10-15)33-22-11-16(32-13(2)27)5-8-20(22)25(19)18-6-3-14(23(28)29)9-17(18)24(30)34-25;1-12(26)31-15-4-7-18-21(10-15)33-22-11-16(32-13(2)27)5-8-19(22)25(18)20-9-14(23(28)29)3-6-17(20)24(30)34-25/h2*3-11H,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFZHZUTXKEHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)O)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)O)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
920.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


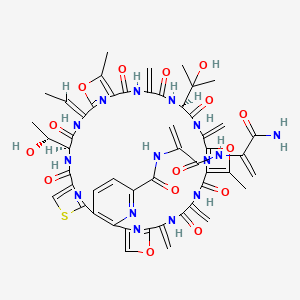
![2-[(2-Aminoethyl)amino]-4-[[3-(trifluoromethyl)phenyl]amino]-5-pyrimidinecarboxamideHydrochloride](/img/structure/B8054831.png)
![6-benzoyl-2-pent-4-ynyl-5-phenyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B8054840.png)
![calcium;(Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoate](/img/structure/B8054845.png)
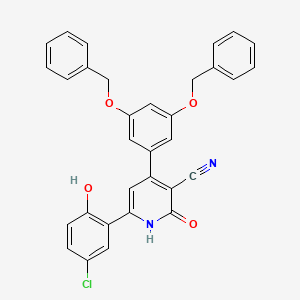
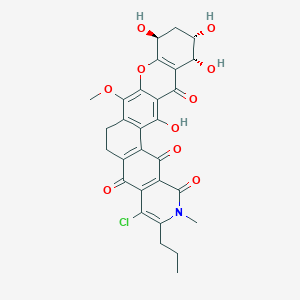
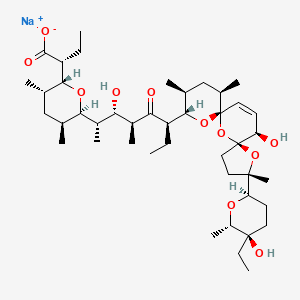
![(E)-2-[[(E)-2-[[(2S)-1-[(3R,4R,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid](/img/structure/B8054890.png)
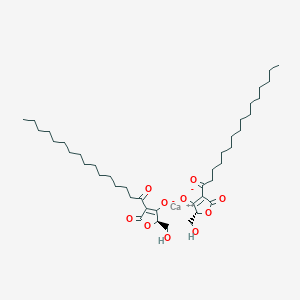


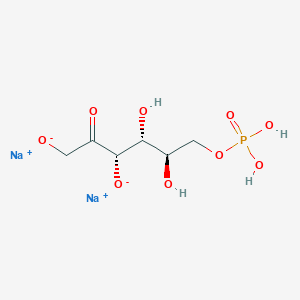
![2-[3-(Dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-6-isothiocyanatobenzoate](/img/structure/B8054921.png)
![sodium;[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] hydrogen phosphate](/img/structure/B8054931.png)
